N-(2-Formylphenyl)pivalamide
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Overview
Description
N-(2-Formylphenyl)pivalamide is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formylphenyl)pivalamide typically involves the reaction of 2-formylphenylamine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-Formylphenyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: 2-(Pivaloylamino)benzoic acid.
Reduction: 2-(Pivaloylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-Formylphenyl)pivalamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Formylphenyl)pivalamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through its formyl and amide groups, forming hydrogen bonds or covalent interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-formylphenyl)pivalamide
- N-(5-Fluoro-2-formylphenyl)pivalamide
- N-(4,5-Difluoro-2-formylphenyl)pivalamide
Uniqueness
N-(2-Formylphenyl)pivalamide is unique due to the position of the formyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of the pivalamide group also imparts steric hindrance, affecting the compound’s overall stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(2-formylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11(15)13-10-7-5-4-6-9(10)8-14/h4-8H,1-3H3,(H,13,15) |
InChI Key |
DCEAFUXGCPVNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C=O |
Origin of Product |
United States |
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